Phenolrot

Übersicht

Beschreibung

Phenol red is a chemical compound that has been extensively studied due to its diverse applications in various fields. It is commonly used as a pH indicator in cell culture media and has been found to exhibit estrogenic activity, which has implications for the study of estrogen-responsive cells in culture . Additionally, phenol red has been identified as a weak antagonist of thromboxane A2/prostaglandin H2 receptors, which has implications for vascular and platelet function .

Synthesis Analysis

The synthesis of phenol red-modified materials has been explored for various applications. For instance, phenol red has been incorporated into mesoporous silica matrix nano-structures for pH sensing, where its interaction with the silica matrix was confirmed by various analytical techniques . Moreover, phenol red has been used to accelerate the cross-linking of silk tyrosine in the presence of horseradish peroxidase (HRP) and hydrogen peroxide (H2O2), resulting in the formation of phenol red-silk tyrosine cross-linked hydrogels .

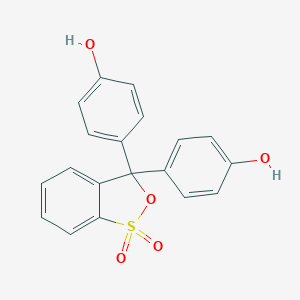

Molecular Structure Analysis

The molecular structure of phenol red plays a crucial role in its function and interactions. For example, the electropolymerization of phenol red involves the redox-active quinone methide sector in its structure, which is central to the polymerization process . Additionally, the molecular dynamics simulations have shown that phenol red molecules bind to the protofibrils of an amyloidogenic hexapeptide through both hydrophobic and aromatic contacts, which is significant for understanding its inhibitory effects on fibril formation .

Chemical Reactions Analysis

Phenol red undergoes various chemical reactions that are significant for its applications. It can be oxidatively converted into a resonance-stabilized phenoxy radical, which acts as a mediator in the laccase-catalyzed oxidation of lignin models . Furthermore, phenol red undergoes oxidative halogenation via myeloperoxidase (MPO), leading to the formation of mono- and di-halogenated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenol red have been characterized in different studies. The optical and dispersion properties of thermally deposited phenol red thin films have been investigated, revealing the influence of annealing on the structural and optical properties . Additionally, the interaction of phenol red with the protofibril-like oligomers of an amyloidogenic hexapeptide has been studied, providing insights into its solubility and binding affinity .

Wissenschaftliche Forschungsanwendungen

1. pH-Indikator in Biologie und Medizin Phenolrot wird häufig als pH-Indikator in der Biologie und Medizin verwendet . Es zeigt einen allmählichen Übergang von Gelb zu Rot im pH-Bereich von 6,8 bis 8,2 . Oberhalb von pH 8,2 verfärbt sich this compound hellrosa (fuchsia) .

Mikrobiologische Kulturmedien

this compound wird in mikrobiologische Kulturmedien zur Identifizierung von Escherichia coli-Stämmen eingearbeitet . Es hilft bei der Unterscheidung zwischen Laktosefermentern und Nichtfermentern .

Klinische diagnostische Anwendungen

this compound hat klinische diagnostische Anwendungen, darunter die Untersuchung von Magen- und Zwölffingerdarmgeschwüren . Es wird in einem Test verwendet, der die Magensäuresekretion zu diesem Zweck misst .

4. Beurteilung der Tränenfunktion in der Ophthalmologie In der Ophthalmologie wird this compound zur Beurteilung der Tränenfunktion verwendet <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http

Wirkmechanismus

Target of Action

Phenol red, also known as phenolsulfonphthalein or PSP, is primarily used as a pH indicator in cell biology laboratories . It targets the pH levels in a solution, specifically in cell cultures, and changes color based on the acidity or alkalinity of the environment . It is also known to be a weak estrogen mimic, enhancing the growth of cells that express the estrogen receptor .

Mode of Action

Phenol red operates by indicating the pH level of a solution. It exhibits a gradual transition from yellow (at a wavelength maximum of 443 nm) to red (at a wavelength maximum of 570 nm) over the pH range 6.8 to 8.2 . Above pH 8.2, phenol red turns a bright pink (fuchsia) color . The compound exists as a zwitterion under very acidic conditions (low pH), with the sulfate group negatively charged, and the ketone group carrying an additional proton . As the pH increases, the proton from the ketone group is lost, resulting in a yellow, negatively charged ion . At even higher pH, the phenol’s hydroxy group loses its proton, resulting in a red ion .

Biochemical Pathways

Phenol red is involved in the biochemical pathway of pH regulation in cell culturesChanges in the color of phenol red can indicate shifts in metabolic activities that alter the pH, such as lactic acid production during anaerobic respiration .

Pharmacokinetics

The pharmacokinetics of phenol red have been studied in animal models. In a study involving rats, it was found that the biliary clearance of phenol red decreased in rats treated with carbon tetrachloride, suggesting hepatic damage .

Result of Action

The primary result of phenol red’s action is a visual indication of the pH level in a solution. In cell cultures, this can provide a quick and simple assessment of the culture’s health . Additionally, phenol red has been found to enhance the growth of cells that express the estrogen receptor, potentially influencing cellular differentiation .

Action Environment

The action of phenol red is highly dependent on the environmental pH. Its color change is a response to the hydrogen ion concentration in the solution . Therefore, any factors that influence the pH, such as the presence of acidic or basic substances, will affect the action of phenol red. It is also worth noting that phenol red is slightly soluble in water, and its aqueous solution can seriously pollute the ecological environment .

Safety and Hazards

Phenol red is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust or fumes, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .

Zukünftige Richtungen

Phenol red has been used in various medical and cell biology tests . It has also been studied for its degradation using advanced oxidation processes . Furthermore, it has been used in the quantitative detection of phenol red by surface enhanced Raman spectroscopy . These studies suggest that phenol red has potential applications in environmental science and analytical chemistry.

Eigenschaften

IUPAC Name |

4-[3-(4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O5S/c20-15-9-5-13(6-10-15)19(14-7-11-16(21)12-8-14)17-3-1-2-4-18(17)25(22,23)24-19/h1-12,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELBBZDIHDAJOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022408 | |

| Record name | Phenol red | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless, red solid; Available as pure compound, soluble monosodium salt, and dilute solutions; [CHEMINFO] | |

| Record name | Phenol red | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1977 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

143-74-8 | |

| Record name | Phenol red | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenolsulfonphthalein [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenolsulfonphthalein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13212 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENOL RED | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol red | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol red | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOLSULFONPHTHALEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6G9Y0J1OJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

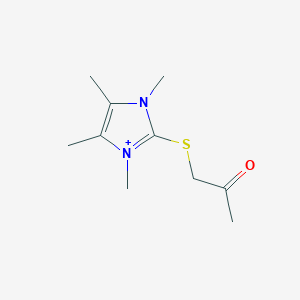

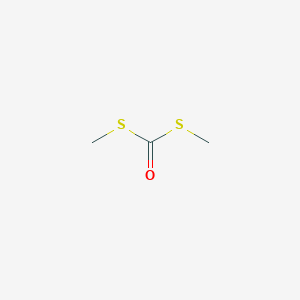

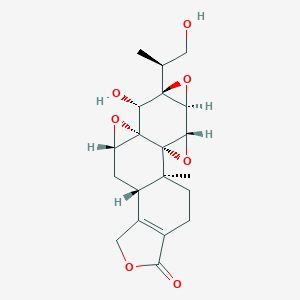

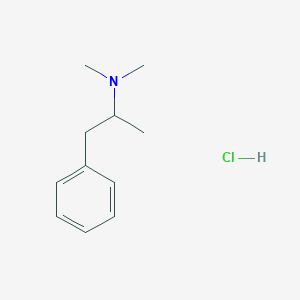

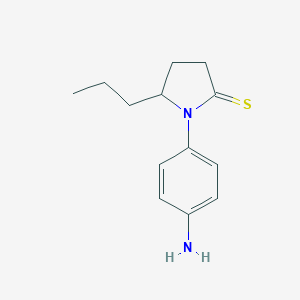

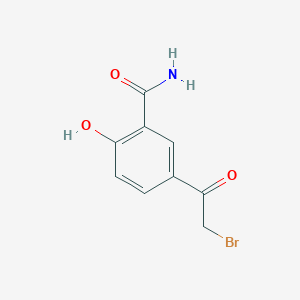

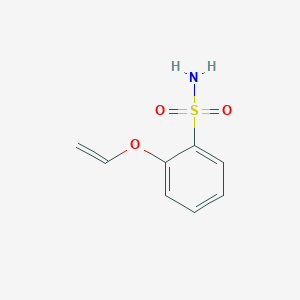

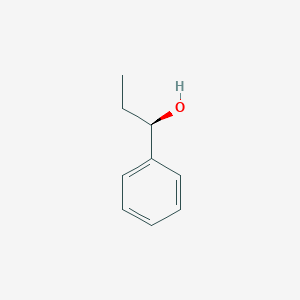

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI)](/img/structure/B144604.png)